molecular formula C25H31N5O2S B4015725 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine

1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine

Cat. No. B4015725
M. Wt: 465.6 g/mol
InChI Key: CIYXEDGQPRBLCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazine derivatives, including 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine, often involves multi-step reactions, starting from basic phthalazine compounds. For instance, compounds similar to the target molecule have been synthesized by reacting aromatic aldehydes, 1,3-diketone derivatives, and phthalhydrazide under solvent-free conditions, using ionic catalysts like 1,4-disulfopiperazine-1,4-diium chloride for promoting the synthesis of phthalazine derivatives (Shirini, Ghauri Koodehi, & Goli-Jolodar, 2017). This method is noted for its simplicity, high reaction rates, and excellent yields.

Molecular Structure Analysis

The molecular structure of phthalazine derivatives, including the target compound, is characterized using techniques like X-ray crystallography. For example, studies on similar molecules have elucidated their structure, demonstrating the presence of sulfonyl groups attached to aromatic rings, which significantly influence their physical and chemical properties. The piperazine and piperidine rings in these compounds often adopt chair conformations, indicative of their stability (Berredjem, Bouasla, Aouf, & Barbey, 2010).

Chemical Reactions and Properties

Phthalazine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization. The presence of functional groups like sulfonyl and piperazine enhances their reactivity towards different reagents, allowing for the synthesis of a wide range of products. These reactions are pivotal in modifying the structural and functional attributes of the phthalazine derivatives for specific applications (Khalili et al., 2018).

Physical Properties Analysis

The physical properties of phthalazine derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar aprotic organic solvents, such as N-methyl-2-pyrolidinone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). Their solubility plays a crucial role in their application in various chemical reactions and processes (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine and related compounds are significantly determined by their functional groups. The sulfonyl and piperazine groups contribute to their reactivity, enabling a variety of chemical transformations. These properties are essential for their potential applications in medicinal chemistry and material science (Vinaya et al., 2009).

properties

IUPAC Name

1-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-piperidin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-19-10-11-20(18-23(19)33(31,32)30-16-14-28(2)15-17-30)24-21-8-4-5-9-22(21)25(27-26-24)29-12-6-3-7-13-29/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYXEDGQPRBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-4-(piperidin-1-yl)phthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine
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1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine
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1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(1-piperidinyl)phthalazine

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